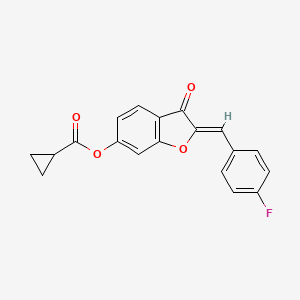

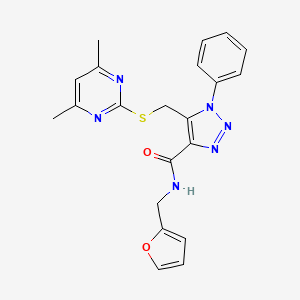

![molecular formula C21H14ClF3N4O2S2 B3006718 N-(4-氯苯基)-3-{5-硫代-4-[3-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基}苯-1-磺酰胺 CAS No. 721408-72-6](/img/structure/B3006718.png)

N-(4-氯苯基)-3-{5-硫代-4-[3-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基}苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

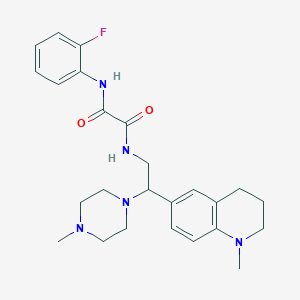

The compound appears to be a complex sulfonamide with a triazole ring, substituted with various functional groups including a trifluoromethyl group and a chlorophenyl group. While the specific compound is not directly described in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs, such as triazole rings and substituted phenyl groups, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This suggests that the target compound could potentially be synthesized through a similar pathway, by reacting the appropriate sulfonyl chloride with an amine containing the triazole and trifluoromethyl functional groups.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of sulfonamide compounds. For example, 4MNBS was characterized using single crystal XRD, which provided detailed information about its molecular geometry . Similarly, the molecular structure of the target compound could be analyzed using XRD to obtain precise information about its crystal system and space group, which would be crucial for understanding its molecular interactions and stability.

Chemical Reactions Analysis

The reactivity of chlorinated triazole compounds has been studied, as seen in the first paper, where N-chlorotriazoles were found to react with nucleophiles such as KCN and KF due to the presence of a highly polarized N—Cl bond . This indicates that the target compound, which also contains a triazole ring, might exhibit similar reactivity patterns, engaging in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like the trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be inferred from spectroscopic studies and computational analyses. For instance, 4MNBS and 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS) were characterized by FTIR, NMR, and thermal analysis, and their electronic properties were studied using Density Functional Theory (DFT) . These studies provide insights into the stability, charge distribution, and electronic transitions within the molecules. The target compound's properties, such as its thermal stability, vibrational frequencies, and electronic absorption spectra, could be similarly analyzed to gain a comprehensive understanding of its behavior.

科学研究应用

药理潜力

- 类似于 N-(4-氯苯基)-3-{5-硫代-4-[3-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基}苯-1-磺酰胺的化合物已被探索其在药理学中的潜力,研究表明具有抗抑郁样作用和其他活性。具有相似结构的化合物 U-43,465F 在研究中显示出抗惩罚活性以及阿扑吗啡诱导的体温过低的抗抑郁样逆转,表明了不受苯二氮卓受体介导的潜在作用 (Thiébot 等,1982)。

合成和化学性质

- 与 N-(4-氯苯基)-3-{5-硫代-4-[3-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基}苯-1-磺酰胺相关的化合物的化学性质和合成方法一直是研究的主题。例如,研究了 2,3-二氢-1,4-苯并二氧杂衍生物的合成,以探索新的磺酰胺利尿剂,深入了解类似化合物的化学性质和潜在应用 (Itazaki 等,1988)。

生物活性和评价

- 已合成与 N-(4-氯苯基)-3-{5-硫代-4-[3-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基}苯-1-磺酰胺在结构上相关的化合物的各种衍生物,并评估了它们的生物活性。例如,制备了噻唑烷-4-酮的磺酰胺衍生物并测试了它们的抗惊厥活性,表明了这些化合物可以表现出的广泛生物活性 (Siddiqui 等,2010)。

碳酸酐酶抑制

- 磺酰胺衍生物对碳酸酐酶 (CA) 的抑制一直是研究的一个重要领域。研究了具有类似于 N-(4-氯苯基)-3-{5-硫代-4-[3-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基}苯-1-磺酰胺结构的化合物作为 CA 抑制剂的潜力。这些研究对于理解这些化合物的治疗应用至关重要,尤其是在青光眼等情况下 (Winum 等,2004)。

安全和危害

未来方向

属性

IUPAC Name |

N-(4-chlorophenyl)-3-[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N4O2S2/c22-15-7-9-16(10-8-15)28-33(30,31)18-6-1-3-13(11-18)19-26-27-20(32)29(19)17-5-2-4-14(12-17)21(23,24)25/h1-12,28H,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJIYSRMINUYPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

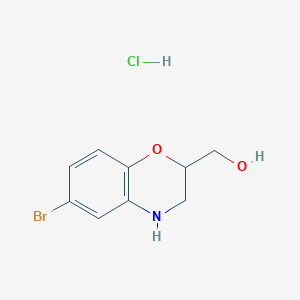

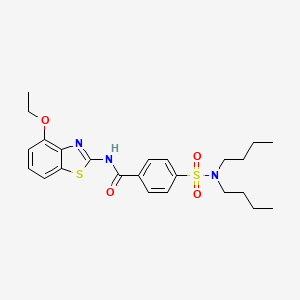

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

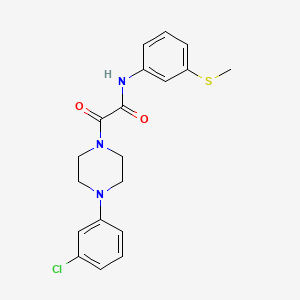

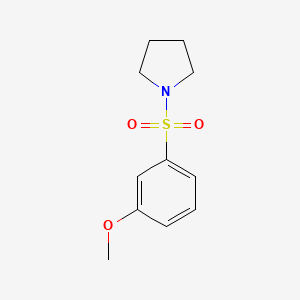

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)

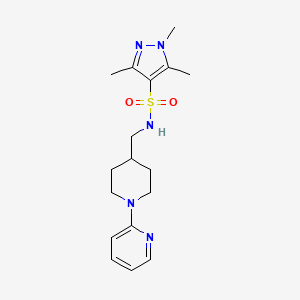

![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)